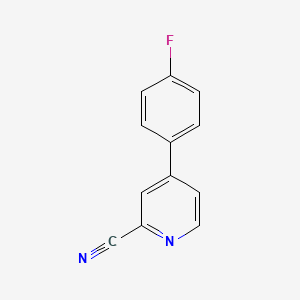

4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile

Description

Significance of Pyridine-Carbonitrile Scaffolds in Modern Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that form the backbone of a vast number of biologically active molecules and functional materials. nih.govrsc.org The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a prevalent feature in numerous natural products, such as alkaloids, and is a core component in over 7,000 existing drug molecules. nih.gov Its derivatives are integral to the pharmaceutical industry, serving as building blocks for a wide array of therapeutic agents. researchgate.netresearchgate.net

The incorporation of a carbonitrile (cyano) group onto the pyridine scaffold further enhances its chemical versatility and utility. Cyanopyridines are valuable intermediates in organic synthesis, facilitating the creation of more complex molecules through various chemical transformations. fishersci.cachempanda.comgoogleapis.com They serve as precursors for the synthesis of important pharmaceuticals, including isonicotinylhydrazide, a drug used in the treatment of tuberculosis. fishersci.ca The cyano group's electron-withdrawing nature influences the reactivity of the pyridine ring, making these scaffolds excellent partners in C-C bond-forming reactions and transition metal-catalyzed cross-coupling reactions. chempanda.com Furthermore, pyridine-carbonitrile derivatives have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. googleapis.comcncb.ac.cnacs.org

Role of Fluorinated Aromatic Systems in Advanced Chemical Synthesis and Design

The introduction of fluorine atoms into organic molecules, particularly aromatic systems, is a widely employed strategy in modern drug discovery and materials science. nih.gov Fluorine, being the most electronegative element, imparts unique properties to organic compounds without significantly increasing their size, as its van der Waals radius is comparable to that of hydrogen. tandfonline.comacs.org

Key effects of fluorination in aromatic systems include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the biological half-life of a drug. tandfonline.comacs.orgnih.gov

Increased Lipophilicity: Fluorination often increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and bioavailability. tandfonline.comnih.govnih.gov

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, influencing how a molecule interacts with its biological target. nih.govnih.gov

Improved Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets, potentially increasing the potency and selectivity of a drug. tandfonline.comnih.gov

These beneficial attributes have led to a significant number of fluorinated compounds being approved as pharmaceuticals for treating a wide range of conditions, including cancer, depression, and inflammatory diseases. tandfonline.comdoaj.org

Overview of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile as a Unique Molecular Entity

This compound is a distinct molecule that synergistically combines the features of both the pyridine-carbonitrile scaffold and a fluorinated aromatic system. Its structure consists of a pyridine ring substituted with a cyano group at the 2-position and a 4-fluorophenyl group at the 4-position.

Key Structural Features:

Pyridine-2-carbonitrile Core: Provides a rigid, planar scaffold with a nitrogen atom that can act as a hydrogen bond acceptor and a cyano group that can participate in various chemical reactions.

4-Fluorophenyl Group: Introduces a fluorine atom at a strategic position, which can influence the molecule's electronic properties, metabolic stability, and potential biological interactions.

This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules and a subject of interest for its own potential applications.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 4-(4-fluorophenyl)pyridine-2-carbonitrile |

| Molecular Formula | C12H7FN2 |

| Molecular Weight | 198.20 g/mol |

| Appearance | Solid |

| Canonical SMILES | C1=CC(=CC=C1F)C2=CC(=CN=C2)C#N |

Current Research Trajectories and Academic Relevance of the Compound in Contemporary Chemical Literature

In contemporary chemical literature, this compound is primarily recognized as a versatile intermediate and building block in the synthesis of novel compounds with potential therapeutic applications. Research involving this molecule often focuses on its utility in constructing more elaborate molecular architectures.

For instance, related structures like 5-chloro-2-(3-fluorophenyl)-3-(phenethylamino)indolizine-1-carbonitrile have been investigated for their ability to inhibit the migration of prostate cancer cells. mdpi.com While this is a different isomer, it highlights the interest in fluorophenyl-substituted carbonitrile-containing heterocyclic systems for anticancer research. The synthesis of various substituted pyridine-carbonitriles is an active area of research, with studies exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netgoogleapis.comcncb.ac.cn

The academic relevance of this compound lies in its role as a scaffold for generating libraries of new chemical entities for biological screening. The presence of the reactive cyano group and the fluorinated phenyl ring allows for a wide range of chemical modifications, enabling chemists to systematically explore the structure-activity relationships of its derivatives. As the search for new and more effective therapeutic agents continues, the strategic use of well-designed molecular building blocks like this compound remains a cornerstone of medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-11-3-1-9(2-4-11)10-5-6-15-12(7-10)8-14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRZSQPKKVQCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 4 Fluoro Phenyl Pyridine 2 Carbonitrile

Diverse Synthetic Routes to 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile

Cyclocondensation Strategies for Pyridine (B92270) Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of pyridine derivatives, involving the formation of the heterocyclic ring from one or more acyclic precursors. These methods offer a powerful means to construct the desired 4-aryl-pyridine-2-carbonitrile framework.

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, serves as a pivotal step in certain pyridine syntheses. nih.gov For the synthesis of this compound, a plausible route involves an initial Knoevenagel condensation between 4-fluorobenzaldehyde (B137897) and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), often catalyzed by a weak base like piperidine (B6355638). nih.govnih.gov The resulting α,β-unsaturated product can then undergo a subsequent cyclization reaction with a suitable partner to form the pyridine ring.

A classic example of this type of transformation is a variation of the Guareschi-Thorpe pyridine synthesis. In this approach, the Knoevenagel adduct derived from 4-fluorobenzaldehyde and ethyl cyanoacetate could react with a β-amino-crotononitrile (derived from cyanoacetamide) in the presence of a base. The reaction proceeds through a series of Michael addition, cyclization, and elimination steps to yield the substituted pyridine ring. The mechanism involves the initial formation of a stabilized carbanion from the active methylene compound, which attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the Knoevenagel product. This intermediate then participates in a Michael addition with the enamine, leading to an open-chain adduct that cyclizes and aromatizes to the final pyridine product.

Table 1: Representative Conditions for Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | >90 |

| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | Piperidine/Acetic Acid | Benzene | 80 | ~75 |

| Aromatic Aldehydes | Malononitrile | DABCO | Ethanol | RT | 85-95 |

This table presents typical conditions for the initial Knoevenagel condensation step based on analogous reactions reported in the literature.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like substituted pyridines. tandfonline.comugm.ac.idingentaconnect.com A well-established MCR for the synthesis of highly functionalized pyridines involves the one-pot reaction of an aromatic aldehyde, malononitrile, and a source of ammonia, such as ammonium (B1175870) acetate. tandfonline.comugm.ac.id

For the synthesis of a precursor to this compound, 4-fluorobenzaldehyde can be reacted with two equivalents of malononitrile and ammonium acetate. This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and one molecule of malononitrile. The resulting benzylidenemalononitrile (B1330407) then undergoes a Michael addition with a second molecule of malononitrile. The resulting adduct, upon treatment with ammonium acetate, cyclizes and aromatizes to yield 2,6-diamino-4-(4-fluorophenyl)pyridine-3,5-dicarbonitrile. While this product is more highly substituted than the target molecule, it provides the core 4-arylpyridine structure which could potentially be modified through subsequent deamination and decyanation reactions to afford this compound.

The mechanism of this MCR is believed to involve the in-situ formation of various intermediates. The Knoevenagel adduct is formed first, followed by Michael addition of the malononitrile anion. The open-chain intermediate then undergoes cyclization via attack of an amino group (from ammonium acetate) onto one of the nitrile groups, followed by tautomerization and aromatization to give the stable pyridine ring. tandfonline.com

Table 2: Conditions for Multi-Component Synthesis of 4-Arylpyridine Dicarbonitriles

| Aldehyde | Reagents | Catalyst | Conditions | Yield (%) |

| 4-Fluorobenzaldehyde | Malononitrile, Ammonium Acetate | None | Solvent-free, 110 °C | ~95 |

| Benzaldehyde | Malononitrile, Ammonium Acetate | Fe3O4@SiO2@ZnCl2 | Solvent-free, 110 °C | 96 |

| 4-Chlorobenzaldehyde | Malononitrile, Ammonium Acetate | Fe3O4@SiO2@(CH2)3NHCO-adenine sulfonic acid | Solvent-free, 110 °C | 94 |

This table showcases typical conditions for the one-pot synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles, which are precursors to the target compound. tandfonline.comugm.ac.id

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl and heteroaryl compounds. sci-hub.stnih.gov A key strategy for the synthesis of this compound using this approach involves a two-step sequence: first, the construction of the 4-(4-fluorophenyl)pyridine (B2859065) core, followed by the introduction of the 2-cyano group.

The Suzuki-Miyaura coupling is a highly effective method for the first step. nih.govlibretexts.org This involves the reaction of a halopyridine, such as 4-chloro-pyridine-2-carbonitrile or 4-bromo-pyridine-2-carbonitrile, with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. Alternatively, one could start with 2-cyano-4-halopyridine and couple it with 4-fluorophenylboronic acid. The catalytic cycle for the Suzuki coupling involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the desired 4-arylpyridine and regenerate the Pd(0) catalyst. libretexts.org

Another approach involves the initial synthesis of 4-(4-fluorophenyl)pyridine via a Suzuki coupling of 4-chloropyridine (B1293800) with 4-fluorophenylboronic acid. The resulting intermediate can then be cyanated at the 2-position. A common method for this is the Reissert-Henze reaction, where the pyridine is first converted to its N-oxide, which activates the 2-position for nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride. chem-soc.siresearchgate.net The resulting 2-cyano-4-(4-fluorophenyl)pyridine N-oxide can then be deoxygenated to yield the final product.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling to form 4-Arylpyridines

| Halopyridine | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Chloropyridine | 4-Fluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | ~80-90 |

| 4-Bromopyridine-2-carbonitrile | 4-Fluorophenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | ~70-85 |

| 2-Bromo-4-(trifluoromethyl)pyridine | 4-Fluorophenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | ~90 |

This table provides illustrative conditions for the Suzuki-Miyaura coupling step based on similar transformations found in the literature.

Strategic Employment of Catalytic Systems in Synthesis

In recent years, metal-free organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalytic systems. nih.gov In the context of pyridine-carbonitrile synthesis, organocatalysts are often employed to facilitate the multi-component reactions described earlier.

Weakly basic amines, such as piperidine and 1,4-diazabicyclo[2.2.2]octane (DABCO), are frequently used as catalysts in these transformations. nih.gov These catalysts play a dual role. First, they act as a Brønsted base to deprotonate the active methylene compounds (e.g., malononitrile), generating the nucleophilic carbanion required for the initial Knoevenagel or Michael addition steps. Second, they can act as a Brønsted acid (in their protonated form) to activate the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack.

The mechanism of organocatalysis in the MCR for pyridine synthesis involves a catalytic cycle where the organocatalyst is regenerated in each turnover. For instance, in a piperidine-catalyzed reaction, the piperidine abstracts a proton from malononitrile. The resulting malononitrile anion then adds to the aldehyde (which may be activated by protonated piperidine). Subsequent steps of the cascade reaction, including cyclization and aromatization, are also facilitated by the presence of the organocatalyst, which can mediate proton transfer steps. The use of these simple, inexpensive, and environmentally benign catalysts aligns with the principles of green chemistry and offers a practical approach to the synthesis of this compound and related compounds. nih.gov

Table 4: Organocatalysts in the Synthesis of Functionalized Pyridines

| Reaction Type | Catalyst | Reactants | Solvent | Key Transformation |

| Knoevenagel/Michael/Cyclization | Piperidine | Aromatic aldehyde, Malononitrile, Active Methylene Compound | Ethanol | Pyridine ring formation |

| Multi-component Reaction | DABCO | Aldehyde, Pyrazolone, Malononitrile | Ethanol | Pyrano[2,3-c]pyrazole synthesis |

| Photochemical C-H Functionalization | Dithiophosphoric acid | Pyridine, Alkene | Acetonitrile | C4-Alkylation of Pyridine |

This table highlights the use of organocatalysts in reactions relevant to the synthesis of the target compound's structural motifs. nih.govnih.gov

Application of Heterogeneous and Homogeneous Catalysts

The synthesis of polysubstituted pyridines, including this compound, is often facilitated by catalytic methods that enhance efficiency, yield, and selectivity. Both heterogeneous and homogeneous catalysts play pivotal roles in the construction of the pyridine skeleton.

Heterogeneous catalysts are favored in many industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. For the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to the target compound, copper nanoparticles supported on charcoal (Cu/C) have been effectively used in four-component coupling reactions. This method demonstrates good to excellent yields and the catalyst can be recovered and reused multiple times without significant loss of activity. Other notable heterogeneous systems include zeolite catalysts (such as H-Beta and H-ZSM-5) for condensations involving ammonia, and various magnetic nanoparticles which allow for simple magnetic separation from the reaction products. For instance, nano-titania-supported sulfonic acid (n-TSA) has been used for the one-pot, three-component synthesis of 2,4,6-triarylpyridines under solvent-free conditions.

Homogeneous catalysts, while more challenging to separate, often offer higher activity and selectivity under milder reaction conditions. Transition metal complexes are key in this area, particularly for cycloaddition reactions. Nickel complexes containing terphenyl phosphine (B1218219) ligands, for example, have been shown to catalyze the [2+2+2] cycloaddition of diynes and nitriles to form polysubstituted pyridines at low catalyst loadings and mild temperatures. Copper(I) salts, in conjunction with a secondary amine, can synergistically catalyze the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to produce a variety of substituted pyridines. Furthermore, SnCl₂·2H₂O has been employed as a precatalyst in four-component reactions in water to build the pyridine skeleton.

Below is a table summarizing various catalysts used in the synthesis of substituted pyridines relevant to the target compound.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages |

| Heterogeneous | Copper Nanoparticles on Charcoal (Cu/C) | Four-component coupling | Recyclable, applicable to large-scale operations. rsc.org |

| Zeolite (H-Beta, H-ZSM-5) | Three-component condensation | Shape selectivity, thermal stability. nih.gov | |

| Magnetic Nanoparticles (e.g., Fe₃O₄-based) | Multicomponent condensation | Easy separation, recyclability, often green conditions. nih.gov | |

| Homogeneous | Nickel(0) with Phosphine Ligands | [2+2+2] Cycloaddition | High efficiency at low catalyst loadings, mild conditions. digitellinc.com |

| Copper(I) Salts (e.g., CuBr) | [3+3] Condensation | High regiocontrol, tolerance of broad functional groups. youtube.com | |

| Tin(II) Chloride (SnCl₂·2H₂O) | Four-component reaction | Can be used in aqueous media. nih.gov |

**2.1.3. Post-Cyclization Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its various functional groups offer opportunities for further chemical modification to generate a library of related derivatives. These strategies can target the pyridine ring, the carbonitrile moiety, or the fluorophenyl substituent.

The pyridine ring, while aromatic, can undergo several transformations. One effective strategy for functionalization involves a two-step sequence of C–H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govorgsyn.org For a substituted pyridine, fluorination can be selectively achieved at the positions adjacent to the ring nitrogen using reagents like silver(II) fluoride (B91410) (AgF₂). chinesechemsoc.org The resulting fluoropyridine is an excellent substrate for SNAr reactions, allowing for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based nucleophiles under mild conditions. nih.govorgsyn.org This method provides a powerful tool for late-stage functionalization.

Another approach involves the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxide can then react with Grignard reagents to introduce alkyl or aryl substituents, typically at the 2-position. youtube.com Subsequent deoxygenation restores the pyridine ring. Although the 2-position is already substituted in the target molecule, this methodology highlights a general activation strategy for the pyridine core that could potentially be adapted for other positions if steric and electronic factors are favorable. Skeletal editing, where atoms within the ring are swapped, represents an advanced strategy; for instance, pyrimidines have been converted to pyridines via a two-step, one-pot process involving activation and rearrangement, showcasing the possibility of profound structural modifications. researchgate.net

The carbonitrile group at the 2-position of the pyridine ring is a versatile functional handle. The electron-withdrawing nature of the adjacent pyridine ring nitrogen renders the nitrile carbon electrophilic and susceptible to nucleophilic attack. nih.gov A notable reaction is the interaction of 2-cyanopyridine (B140075) derivatives with thiol nucleophiles. For example, they have been shown to react efficiently with the N-terminal cysteine of peptides under mild, aqueous conditions to form a thiazoline (B8809763) ring. nih.govmdpi.com This specific reactivity highlights a potential pathway for bioconjugation or further heterocyclic synthesis.

The cyano group can also undergo more traditional transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile can yield a primary amine (aminomethyl group), which can then be used for a variety of subsequent derivatizations.

Modifying the 4-fluorophenyl group, particularly the C-F bond, is challenging due to its high bond energy and the general stability of fluoroaromatic compounds. Direct nucleophilic aromatic substitution (SNAr) of the fluorine atom is typically difficult unless the aromatic ring is highly activated by strong electron-withdrawing groups. youtube.com In this compound, the pyridine ring itself is electron-withdrawing, but this effect may not be sufficient to facilitate SNAr on the attached phenyl ring under standard conditions.

However, advanced catalytic methods for C–F bond activation have emerged. Transition-metal complexes, particularly those based on nickel and palladium, can catalyze the cross-coupling of fluoroaromatics with various partners. nih.govnih.gov For instance, nickel-catalyzed systems have been used for the amination and hydrodefluorination of fluoroarenes. nih.govnih.gov In some cases, the presence of a nearby heterocyclic group can assist in the selective cleavage of a C-F bond through intramolecular interactions with a metal or cation, potentially enabling ortho-selective functionalization relative to the point of attachment. nih.gov While direct replacement of the fluorine on the 4-fluorophenyl moiety remains a synthetic hurdle, these catalytic approaches represent a promising frontier for the derivatization of such compounds.

Post-Cyclization Functionalization and Derivatization Strategies

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the reaction mechanisms, including the identification of key intermediates and transition states, is crucial for optimizing existing synthetic routes and designing new ones for compounds like this compound.

The synthesis of polysubstituted pyridines often proceeds through multicomponent reactions or cycloadditions, each involving distinct intermediates. In the widely used Hantzsch pyridine synthesis and related methodologies, a key intermediate is a 1,4-dihydropyridine (B1200194) derivative. chinesechemsoc.org This non-aromatic intermediate is formed through a series of condensations and cyclization, and a final oxidation step is required to generate the aromatic pyridine ring. The nature of the oxidant can influence the reaction pathway; in some base-catalyzed systems, aerobic oxygen acts as the primary oxidant. nih.gov

Another important mechanistic pathway is the aza-Diels-Alder reaction, a type of [4+2] cycloaddition. the-innovation.orgstackexchange.com In these reactions, a 1-azadiene or a 2-azadiene acts as the four-electron component, reacting with a dienophile (such as an alkyne or a nitrile) to form the pyridine ring. The reaction can be a thermal pericyclic process or catalyzed by a transition metal. the-innovation.orgstackexchange.com Mechanistic studies of formal [2+2+2] cycloadditions have identified vinyl-allene intermediates, which are exceptionally reactive in subsequent Diels-Alder steps with aza-dienophiles like nitriles. The stability of the intermediates formed during nucleophilic attack dictates the regioselectivity of substitution on pyridine rings. For nucleophilic aromatic substitution, attack at the C-2 and C-4 positions is favored because it allows for the formation of a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. This principle underlies many functionalization strategies.

Investigations of Reaction Selectivity and Regiochemistry

The regiochemistry of reactions involving pyridine rings is a critical aspect of synthetic design. In the case of substituted pyridines, the existing functionalities can direct incoming reagents to specific positions. For instance, in nucleophilic substitution reactions on polyfluorinated pyridine systems like pentafluoropyridine (B1199360), the position of attack is highly dependent on the reaction conditions and the nature of the nucleophile.

Studies on pentafluoropyridine have shown that nucleophilic attack by hydroxybenzaldehydes under mildly basic conditions occurs selectively at the C-4 position, yielding 4-((perfluoropyridin-yl)oxy)benzaldehydes in nearly quantitative amounts. rsc.org However, under harsher conditions, nucleophilic substitution can be directed to the C-2 and/or C-6 positions. rsc.org This selectivity is governed by the electronic properties of the pyridine ring, where the C-4 position is the most electron-deficient and thus most susceptible to nucleophilic attack (kinetic control), while the C-2 and C-6 positions can react under conditions that favor thermodynamic products.

In the synthesis of indolizine (B1195054) derivatives from 3-bromopyridine, the 1,3-dipolar cycloaddition of the corresponding pyridinium (B92312) N-ylides with ethyl propiolate can theoretically lead to two different regioisomers. mdpi.com While steric hindrance from the bromine atom at the C-3 position was expected to favor one isomer, experimental results showed the formation of both regioisomeric cycloadducts. mdpi.com This suggests that both steric and electronic factors, including the weak electron-withdrawing effect of the bromine, play a role in determining the regioselectivity of the cycloaddition. mdpi.com

The direct cyanation of pyridines represents another pathway where regioselectivity is key. A plausible mechanism for the cyanation of pyridine involves the initial formation of an N-nitropyridinium salt, which then undergoes a 1,2-addition of the cyanide ion. thieme-connect.de This is followed by elimination to form the 2-cyanopyridine product. thieme-connect.de This method highlights how activating the pyridine ring can control the position of functionalization.

Relevant data from regioselectivity studies are often presented in tabular format to compare yields under different conditions.

Table 1: Regioselectivity in the Reaction of 2,5-dibromo-3,4-diaminopyridine with Metal Cyanides mdpi.com

| Entry | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | CuCN | DMF | 120 | 6 | 72 |

| 2 | CuCN | NMP | 120 | 6 | 55 |

| 3 | Zn(CN)₂ | DMF | 120 | 6 | 0 |

| 4 | KCN | DMF | 120 | 6 | 0 |

This table demonstrates the superior efficacy of CuCN in DMF for the dicyanation reaction, highlighting the importance of the choice of reagent and solvent in achieving the desired regiochemical outcome.

Stereochemical Control in the Synthesis of Derivatives

While this compound itself is achiral, its derivatives can possess stereocenters, making stereochemical control a crucial aspect of their synthesis. The development of stereoselective methods is essential for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

For example, research into the synthesis of all-syn isoprostanes, which are complex molecules with multiple stereocenters, has utilized acid-catalyzed Diels-Alder reactions to introduce side chains with predetermined stereochemistry. acs.org This approach allows for the precise control of the stereochemical outcome at a key step in the synthesis. acs.org

In other synthetic transformations, such as the SN2 ring-opening of chiral sulfamidates with sulfur nucleophiles, the inherent chirality of the starting material is used to produce enantiomerically pure α-methylisocysteine derivatives. acs.org This method demonstrates the use of a chiral building block to control the stereochemistry of the final product.

The synthesis of tetrahydroxylated pyrrolizidines involves a ring-closing metathesis followed by an internal SN2 cyclization. acs.org The stereochemistry of the final product is influenced by the dihydroxylation of an alkene precursor, a step where stereocontrol can often be achieved through the use of specific reagents and conditions. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 4 Fluoro Phenyl Pyridine 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4-(4-fluoro-phenyl)-pyridine-2-carbonitrile, a combination of multinuclear and multidimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Multinuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)

Multinuclear NMR provides fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the fluorophenyl rings.

Pyridine Ring Protons: The pyridine ring has three protons. The proton at position 6 (adjacent to the nitrogen) would likely appear as a doublet at the most downfield position due to the deshielding effect of the nitrogen atom. The protons at positions 3 and 5 would also appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing cyano group and the bulky fluorophenyl group.

Fluorophenyl Ring Protons: The 4-fluorophenyl group will exhibit a characteristic AA'BB' system. The two protons ortho to the fluorine atom (H-2' and H-6') would be chemically equivalent, as would the two protons meta to the fluorine (H-3' and H-5'). This would result in two sets of signals, appearing as apparent doublets or triplets due to coupling with both the adjacent protons and the ¹⁹F nucleus.

¹³C NMR: The carbon-13 NMR spectrum would reveal all the unique carbon atoms in the molecule.

Pyridine Ring Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbon of the nitrile group (C≡N) would appear in the characteristic region for nitriles (around 115-120 ppm). The carbon atom attached to the nitrogen (C2) and the carbon bearing the fluorophenyl group (C4) would have their chemical shifts significantly influenced by these substituents.

Fluorophenyl Ring Carbons: Four signals are expected for the fluorophenyl ring. The carbon directly bonded to the fluorine atom (C-4') would show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons (C-1', C-2'/6', C-3'/5') would also exhibit smaller two- and three-bond couplings to fluorine.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy would provide information on the electronic environment of the two nitrogen atoms. The pyridine nitrogen signal is expected in the typical range for aromatic nitrogen heterocycles. The nitrile nitrogen would appear at a distinctly different chemical shift, characteristic of the sp-hybridized nitrogen in a cyano group.

Predicted ¹H and ¹³C NMR Chemical Shift Data

This table is a theoretical prediction based on general chemical shift values and data from analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Pyridine H-3 | 7.8 - 8.2 | 120 - 125 |

| Pyridine H-5 | 7.6 - 8.0 | 125 - 130 |

| Pyridine H-6 | 8.7 - 9.0 | 150 - 155 |

| Fluorophenyl H-2'/6' | 7.7 - 8.1 (dd) | 130 - 135 (d) |

| Fluorophenyl H-3'/5' | 7.2 - 7.5 (t) | 115 - 120 (d) |

| Pyridine C-2 | - | 130 - 135 |

| Pyridine C-3 | - | 120 - 125 |

| Pyridine C-4 | - | 145 - 150 |

| Pyridine C-5 | - | 125 - 130 |

| Pyridine C-6 | - | 150 - 155 |

| Nitrile CN | - | 115 - 120 |

| Fluorophenyl C-1' | - | 130 - 135 (d) |

| Fluorophenyl C-2'/6' | - | 130 - 135 (d) |

| Fluorophenyl C-3'/5' | - | 115 - 120 (d) |

| Fluorophenyl C-4' | - | 160 - 165 (d, ¹JCF) |

Two-Dimensional NMR Correlational Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be observed between adjacent protons on the pyridine ring (H-5 with H-6) and on the fluorophenyl ring (H-2'/6' with H-3'/5'). This helps to confirm the relative positions of the protons on each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would allow for the definitive assignment of each protonated carbon in the molecule by linking the assigned proton shifts from the ¹H NMR to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between the different fragments of the molecule. For instance, correlations would be expected from the fluorophenyl protons (H-2'/6') to the pyridine C-4, confirming the connection point of the two rings. Similarly, correlations from pyridine protons H-3 and H-5 to the nitrile carbon would confirm its position.

Conformational Analysis via NMR

The rotational freedom around the C4-C1' single bond between the pyridine and fluorophenyl rings allows for different conformations. The dihedral angle between the two rings is a key conformational parameter. While X-ray crystallography provides solid-state conformation, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the solution-state conformation. For this compound, NOE correlations might be observed between the pyridine protons H-3/H-5 and the fluorophenyl protons H-2'/6', depending on the time-averaged solution conformation and the rotational barrier between the two aromatic rings. The degree of twisting between the rings is influenced by steric hindrance and electronic effects.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group. This is a very characteristic peak.

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Aromatic C=C and C=N Bending: The region between 1400-1600 cm⁻¹ will contain multiple bands due to the stretching and bending vibrations of the C=C bonds in both aromatic rings and the C=N bonds within the pyridine ring.

C-F Stretch: A strong absorption band, characteristic of the C-F bond stretch, is expected in the range of 1200-1250 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and C-F give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals.

C≡N Stretch: The nitrile stretch is also Raman active and would appear as a strong, sharp peak around 2220-2240 cm⁻¹, complementing the IR data.

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl and pyridine rings, which involve the symmetric expansion and contraction of the rings, are typically strong and sharp in the Raman spectrum, appearing in the fingerprint region. The symmetric nature of the 4-substituted phenyl ring would likely give a particularly strong Raman signal.

Predicted Vibrational Frequencies

| Functional Group / Vibration Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | Weak-Med |

| Nitrile (C≡N) Stretch | 2220 - 2240 | 2220 - 2240 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1610 (multiple bands) | 1400 - 1610 (multiple bands) | Med-Strong |

| C-F Stretch | 1200 - 1250 | 1200 - 1250 | Strong (IR) |

| Aromatic Ring Breathing | - | ~1000 | Strong (Raman) |

Vibrational Mode Assignment through Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. This analysis correlates the experimentally observed vibrational frequencies with the specific motions of atoms and functional groups within the molecule. For a molecule like this compound, a PED analysis would be conducted in conjunction with quantum chemical calculations, typically using Density Functional Theory (DFT).

The process involves calculating the theoretical vibrational frequencies and then dissecting the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to each normal mode of vibration. This allows for a precise and unambiguous assignment of the spectral bands.

For this compound, one would expect to see characteristic vibrational modes for the pyridine ring, the fluorophenyl group, and the nitrile moiety. The table below illustrates a hypothetical, yet representative, PED analysis for some key vibrational modes based on known frequencies for similar structures.

| Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (%) |

| ~3100-3000 | C-H stretching (aromatic) | ν(C-H) aromatic (95) |

| ~2230 | C≡N stretching | ν(C≡N) (85) |

| ~1600 | C=C stretching (pyridine ring) | ν(C=C) pyridine (70) |

| ~1510 | C=C stretching (phenyl ring) | ν(C=C) phenyl (75) |

| ~1220 | C-F stretching | ν(C-F) (60) + δ(C-C-H) (25) |

| ~1000 | Ring breathing (pyridine) | Ring breathing (65) |

| ~840 | C-H out-of-plane bending | γ(C-H) (80) |

This table is illustrative and based on typical values for similar compounds. ν represents stretching, δ represents in-plane bending, and γ represents out-of-plane bending.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₂H₇FN₂, the theoretical exact mass can be calculated with high precision.

The molecular weight is determined by ionizing the molecule and measuring its mass-to-charge ratio (m/z) with high accuracy. This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₁₂H₇FN₂ |

| Theoretical Exact Mass | 198.0593 g/mol |

| Technique | Electrospray Ionization (ESI) or other soft ionization methods |

An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically <5 ppm) of the theoretical exact mass, confirming the elemental formula of the compound.

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) is subjected to higher energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the two aromatic rings and fragmentation of the pyridine ring. A plausible fragmentation pattern is outlined below:

| m/z | Fragment Ion | Plausible Structure |

| 198 | [M]⁺ | Molecular ion of this compound |

| 171 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |

| 103 | [C₅H₄N-CN]⁺ | Pyridine-2-carbonitrile cation radical |

| 95 | [C₆H₄F]⁺ | 4-Fluorophenyl cation |

The observation of the 4-fluorophenyl cation at m/z 95 would be a strong indicator of this particular substitution pattern. The fragmentation pattern provides corroborative evidence for the proposed molecular structure.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The initial step in a single-crystal X-ray diffraction study is the determination of the unit cell parameters and the crystal system. These parameters define the size and shape of the repeating unit in the crystal lattice. While specific experimental data for this compound is not available, a hypothetical set of crystallographic parameters is presented below based on common crystal systems for such organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

These values are illustrative and represent a plausible scenario for a molecule of this type.

A full structural solution from X-ray diffraction data would provide the precise coordinates of each atom in the molecule. This allows for the accurate determination of all bond lengths and angles, as well as the torsional angles that define the molecular conformation. A key conformational feature would be the dihedral angle between the pyridine and the fluorophenyl rings, which would indicate the degree of planarity of the molecule in the solid state.

The table below provides expected ranges for key bond lengths and angles based on known values for similar chemical structures.

| Bond/Angle | Expected Value |

| C-F bond length (Å) | ~1.35 |

| C≡N bond length (Å) | ~1.15 |

| C-C bond length (aromatic) (Å) | ~1.39 |

| C-N bond length (pyridine) (Å) | ~1.34 |

| C-C-C bond angle (aromatic) (°) | ~120 |

| C-C-N bond angle (pyridine) (°) | ~120 |

The precise experimental determination of these parameters through single-crystal X-ray diffraction would provide the ultimate confirmation of the molecular structure of this compound.

Analysis of Intermolecular Interactions and Crystal Packing Architectures

A definitive analysis of the crystal packing and intermolecular forces for this compound requires single-crystal X-ray diffraction data, which is not publicly available. Such an analysis would typically reveal the arrangement of molecules in the solid state and quantify the non-covalent interactions that stabilize the crystal lattice.

Hydrogen Bonding Networks (C-H...F)

In fluorinated organic compounds, weak hydrogen bonds of the C–H···F type can play a significant role in molecular assembly. These interactions, though generally considered weak, can collectively influence the crystal packing. For this compound, one would anticipate potential C–H···F interactions involving hydrogen atoms on the pyridine and phenyl rings with the fluorine atom of a neighboring molecule. However, without crystallographic data, the presence, geometry (distances and angles), and significance of such networks cannot be confirmed.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While fluorine is highly electronegative, its participation as a halogen bond donor is debated and generally considered insignificant compared to heavier halogens. Therefore, prominent halogen bonding interactions originating from the fluorine atom in this compound are not expected to be a primary feature of its crystal structure.

Quantitative Assessment of Intermolecular Interaction Energies (e.g., PIXEL Method)

A quantitative understanding of the crystal packing would involve computational methods like the PIXEL method to calculate the lattice energy and dissect it into coulombic, polarization, dispersion, and repulsion components for various molecular pairs. This analysis provides a detailed energetic hierarchy of the intermolecular interactions (e.g., distinguishing the strength of hydrogen bonds vs. π-π stacking). Such a computational study has not been published for this compound.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound, particularly its oxidation and reduction potentials, would typically be investigated using techniques like cyclic voltammetry (CV). A CV experiment would reveal information about the redox stability of the molecule and the reversibility of its electron transfer processes. The presence of the electron-withdrawing nitrile group and the pyridine ring suggests that the compound would undergo reduction processes. However, no specific studies detailing the cyclic voltammetry or other electrochemical characterizations of this compound are available in the surveyed literature.

Computational and Theoretical Investigations of 4 4 Fluoro Phenyl Pyridine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed investigation of molecular properties that can be difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov DFT has been widely applied to study the structural, electronic, and spectroscopic properties of various organic molecules. researchgate.net The B3LYP functional, a hybrid functional, is commonly employed in DFT calculations as it provides a good balance between accuracy and computational cost. scispace.com

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. utwente.nleie.gr This is achieved through a process called geometry optimization. For 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile, DFT calculations, often using the B3LYP method with a suitable basis set like 6-311++G(d,p), are employed to find the structure that corresponds to the minimum energy on the potential energy surface. ajchem-a.comresearchgate.net

The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, in similar phenylpyridine structures, the planarity between the phenyl and pyridine (B92270) rings is a key feature, although some torsional angles are expected due to steric hindrance. The bond lengths within the aromatic rings typically fall within the range of 1.38 to 1.41 Å, characteristic of aromatic C-C bonds. The C-F bond length is also a parameter of interest, providing insight into the electronic influence of the fluorine substituent.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (Pyridine) | ~1.39 Å |

| Bond Length | C-C (Phenyl) | ~1.40 Å |

| Bond Length | C-CN | ~1.44 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-C-C (Pyridine) | ~120° |

| Bond Angle | C-C-C (Phenyl) | ~120° |

| Dihedral Angle | Phenyl-Pyridine | Variable |

Note: The values in the table are representative and based on typical DFT calculations for similar structures. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. schrodinger.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylpyridine moiety, while the LUMO may have significant contributions from the electron-withdrawing nitrile group. The fluorine atom, being electronegative, can also influence the energy levels of these orbitals. DFT calculations provide the energies of the HOMO (EHOMO) and LUMO (ELUMO), from which the energy gap can be calculated (ΔE = ELUMO - EHOMO). aimspress.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| ΔE (Energy Gap) | - |

Note: The table is a template. Specific energy values would be populated from DFT calculation results for the molecule.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.commdpi.com The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. researchgate.net Different colors indicate different potential values: red and yellow regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green areas represent neutral or near-zero potential. researchgate.net

In this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the nitrile group due to the lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. The hydrogen atoms of the aromatic rings would be associated with positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. acadpubl.eu It allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density. researchgate.netresearchgate.net By analyzing the interactions between donor (filled) and acceptor (unfilled) NBOs, one can quantify the stabilization energies associated with these interactions.

For this compound, NBO analysis can reveal the nature of the bonds within the pyridine and phenyl rings, as well as the interactions between them. It can also quantify the intramolecular charge transfer from the electron-donating parts of the molecule to the electron-accepting nitrile group. chemrxiv.org The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(pyridine) | π(C-C) | - |

| π(C-C) (phenyl) | π(C-C) (pyridine) | - |

| LP(1) F | σ*(C-C) | - |

Note: This table is illustrative. Specific donor-acceptor interactions and their stabilization energies would be determined from NBO calculations.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors, calculated using DFT, offer a comprehensive understanding of the chemical behavior of this compound.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | - |

| Electron Affinity (A) | -ELUMO | - |

| Electronegativity (χ) | (I + A) / 2 | - |

| Chemical Hardness (η) | (I - A) / 2 | - |

| Chemical Softness (S) | 1 / 2η | - |

| Electrophilicity Index (ω) | μ² / 2η | - |

Note: The values in this table are dependent on the calculated HOMO and LUMO energies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

There is no specific information available in the reviewed literature regarding the application of Time-Dependent Density Functional Theory (TD-DFT) to determine the excited state properties of this compound. General applications of TD-DFT are used to investigate electronic transitions and predict UV-Vis absorption spectra, providing insights into the photophysical behavior of molecules. mdpi.comrsc.orgcnr.itresearchgate.netrsc.orgresearchgate.netunibo.it However, without specific studies on this compound, no data on its electronic transitions, oscillator strengths, or excited state energies can be presented.

Molecular Dynamics Simulations for Dynamic Behavior

A review of available research indicates that no specific molecular dynamics (MD) simulations have been published for this compound. MD simulations are a powerful computational method to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes, molecular flexibility, and intermolecular interactions. While MD simulations have been applied to various pyridine-containing systems and other organic molecules to understand their dynamic properties, researchgate.netucl.ac.ukmdpi.comnih.gov such an analysis for the title compound is not found in the current body of scientific literature.

Predictive Modeling of Spectroscopic Signatures and Intermolecular Interactions

There is a lack of specific published data on the predictive modeling of spectroscopic signatures and intermolecular interactions for this compound. Computational methods are frequently used to predict spectroscopic data (like IR, NMR) and to analyze the nature and strength of intermolecular forces such as hydrogen bonds and π-stacking, which are crucial for understanding the solid-state structure of compounds. rsc.orgnih.govnih.govmdpi.comresearchgate.net Studies on structurally related molecules, like chloropyridine-carbonitriles, have shown how different substituents affect crystal packing through varied intermolecular interactions. nih.gov However, a similar detailed analysis for this compound is not available in the reviewed sources.

Advanced Applications of 4 4 Fluoro Phenyl Pyridine 2 Carbonitrile in Materials Science and Catalysis

4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile as a Scaffold for Organic Electronic Materials

The inherent properties of the this compound scaffold, such as high thermal stability and solubility in common organic solvents, make it an excellent candidate for use in organic electronic devices. researchgate.net The presence of the electron-withdrawing cyano group and the pyridine (B92270) ring, combined with the tunable electronic nature of the fluorophenyl group, allows for the rational design of molecules with specific energy levels and charge-transport capabilities.

The photophysical behavior of materials derived from this compound is central to their application in optoelectronics. These properties are governed by the nature of their electronic transitions and the efficiency of light emission.

The investigation of the photophysical properties of this compound and its derivatives relies heavily on absorption and emission spectroscopy. UV-visible absorption spectroscopy is employed to determine the electronic transitions within the molecule. Typically, these compounds exhibit absorption bands in the range of 274–355 nm, which are attributed to π-π* and n-π* transitions. researchgate.net

Fluorescence spectroscopy is used to characterize the emissive properties. Upon excitation, derivatives of pyridine carbonitrile often display emission in the blue region of the visible spectrum, with emission maxima typically observed between 395 nm and 438 nm. researchgate.net Spectroscopic measurements are conducted in various solvents to study solvatochromic effects, where changes in solvent polarity can influence the position of absorption and emission maxima. researchgate.net For solid-state characterization, thin films or powder samples are used to understand the material's properties in a device-relevant environment. mdpi.com

Table 1: Spectroscopic Data for Selected Pyridine Carbonitrile Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

|---|---|---|---|

| Pyridine Carbonitrile Derivative 1 | 296-300 | ~490 | Chloroform |

| Pyridine Carbonitrile Derivative 2 | 403-428 | 530 | Chloroform |

| Pyridine Carbonitrile Derivative 3 | 335-340 | 395-425 | Solution & Film |

This table presents a summary of typical absorption and emission maxima for various pyridine carbonitrile-based compounds as reported in the literature. researchgate.netresearchgate.netmdpi.com

The donor-acceptor (D-A) structure inherent to this compound and its derivatives facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. In this process, an electron is transferred from the electron-rich (donor) part of the molecule to the electron-deficient (acceptor) part. This phenomenon is highly dependent on the polarity of the surrounding medium; in sufficiently polar solvents, dual fluorescence may be observed, corresponding to a locally excited (LE) state and a charge-transfer state. nih.gov

The occurrence of an ICT reaction can be confirmed by observing large dipole moments in the excited state. nih.gov For instance, similar D-A systems have shown excited-state dipole moments significantly larger than their ground-state counterparts, confirming the charge-separated nature of the ICT state. nih.gov Time-resolved spectroscopy, including femtosecond transient absorption, is a powerful tool to monitor the dynamics of the ICT process, which can occur on a picosecond timescale. nih.govrsc.org In metal-containing derivatives, Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Ligand Charge Transfer (LLCT) can also occur, further expanding the range of photophysical phenomena.

The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of the number of photons emitted to the number of photons absorbed. uci.edu The relative method is commonly used for measuring PLQY, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions. uci.eduedinst.com Quinine sulfate and 9,10-diphenylanthracene are common standards. nist.gov To ensure accuracy, measurements are typically performed on a series of solutions with low absorbance (A < 0.1) to minimize inner filter effects. uci.edu

The emission lifetime (τ) is another crucial parameter, representing the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes. This method involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon. The resulting decay profile is analyzed to determine the lifetime. thermofisher.com For some pyridine-carbonitrile-based materials designed for Thermally Activated Delayed Fluorescence (TADF), long-lived emission components with lifetimes in the microsecond range have been observed. researchgate.net

Table 2: Photophysical Parameters of Luminescent Materials

| Parameter | Definition | Common Measurement Technique | Typical Values for Pyridine Derivatives |

|---|---|---|---|

| Photoluminescence Quantum Yield (PLQY) | Ratio of photons emitted to photons absorbed. uci.edu | Relative method using a standard fluorophore. edinst.com | 0.07 - 0.49 (powder/film). researchgate.net |

| Emission Lifetime (τ) | Average time in the excited state. | Time-Correlated Single Photon Counting (TCSPC). | Nanoseconds (fluorescence) to microseconds (TADF). researchgate.netthermofisher.com |

Derivatives of this compound have emerged as important materials for organic light-emitting diodes (OLEDs). Their electronic properties can be tuned to serve as emitters or host materials. Pyridine-carbonitrile-carbazole based materials have been developed as highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters. acs.org These materials exhibit a small energy gap between their singlet and triplet excited states, which allows for efficient harvesting of non-emissive triplet excitons, leading to high internal quantum efficiencies. researchgate.netacs.org

OLEDs incorporating these materials have demonstrated excellent performance. For example, a device using a 2,4,6-tris(carbazol-9-yl)phenyl-substituted pyridine-carbonitrile derivative achieved a maximum external quantum efficiency (EQE) as high as 29.6%. researchgate.netacs.org The molecular structure of these compounds promotes a desirable horizontal alignment in thin films, which enhances the light outcoupling efficiency of the device. acs.org The good thermal and photophysical properties of these materials also contribute to the operational stability of OLEDs. acs.org Furthermore, the tunability of their emission color makes them suitable for creating devices that span the visible spectrum, from blue to green and orange. researchgate.netresearchgate.net

Photophysical Properties and Luminescence Characteristics

Role of this compound Derivatives in Catalytic Systems

While the primary focus of research on this compound has been in materials science, its derivatives, particularly those capable of acting as ligands, have potential applications in catalysis. The pyridine nitrogen atom provides a coordination site for metal ions, enabling the formation of catalytically active complexes.

For instance, related phenyl-terpyridine ligands, which share the core pyridine and phenyl motifs, have been used to synthesize copper(II) complexes. rsc.org These complexes, in combination with TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl radical), have shown high catalytic activity for the aerobic oxidation of benzylic alcohols under mild conditions. rsc.org The reactions proceed in an alkaline aqueous solution, achieving high yields (up to 94%) and significant turnover numbers (TON up to 320). rsc.org This suggests that metal complexes of ligands derived from this compound could similarly serve as effective catalysts for various organic transformations, including oxidation reactions. The electronic properties imparted by the fluoro and cyano substituents could be used to modulate the reactivity and stability of the metal center.

Ligand Design and Coordination Chemistry for Metal Complexes

The molecular architecture of this compound, featuring both a pyridine nitrogen and a cyano-group, makes it a promising ligand for constructing coordination compounds. mdpi.com These two distinct nitrogen donor atoms allow for versatile coordination modes, including acting as a monodentate, bidentate, or bridging ligand. mdpi.commdpi.com

As a Lewis base, the pyridine nitrogen can readily coordinate to a variety of transition metal centers. wikipedia.org The cyano group, while a weaker donor, can also participate in coordination, often leading to the formation of polynuclear complexes or extended networks. wikipedia.org This dual-coordination capability allows for the design of metal complexes with specific geometries and electronic properties. For instance, in copper(II) complexes derived from pyridinecarbonitrile precursors, the ligands have been shown to coordinate through the ring nitrogen to form both dinuclear paddle-wheel structures and mononuclear complexes. mdpi.com

The coordination behavior can be influenced by the metal ion, counter-anions, and solvent molecules present during synthesis. The fluorophenyl group can also play a role, influencing the electronic properties of the ligand system and participating in non-covalent interactions that stabilize the resulting complex's crystal structure. The design principles for these ligands are summarized in the table below.

| Ligand Feature | Coordination Role | Resulting Complex Type | Reference Example |

|---|---|---|---|

| Pyridine Nitrogen | Primary coordination site (Lewis base) | Mononuclear, Polynuclear | [Cu(NO3)2(CH3CN)(4-pyCN)2] mdpi.com |

| Cyano Group | Secondary or bridging coordination site | Polynuclear, Coordination Polymers | Transition metal nitrile complexes wikipedia.org |

| Bifunctional (Pyridine + Cyano) | Monodentate, Bidentate, or Bridging | Dinuclear paddle-wheel, Mononuclear square pyramid | [Cu2(μ-Ac)4(3-pyCN)2] mdpi.com |

Exploration of Catalytic Activity in Non-Biological Organic Transformations

While specific catalytic applications for this compound are not extensively documented, the catalytic potential of structurally related metal-pyridine complexes is well-established. The ability of the pyridine-based framework to stabilize various metal oxidation states is key to its utility in catalysis.

For example, copper(II) complexes incorporating 4′-phenyl-terpyridine, a ligand with a similar phenyl-pyridine motif, have demonstrated significant catalytic activity. When combined with TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl radical), these complexes serve as effective catalysts for the aerobic oxidation of benzylic alcohols under mild, alkaline aqueous conditions. Research in this area has reported molar yields of up to 94% with turnover numbers (TONs) reaching 320, highlighting the efficiency of such systems in promoting organic transformations. The metal complex facilitates the catalytic cycle, while the ligand framework provides stability and influences selectivity. The fluorinated phenyl group in this compound could further modulate the electronic properties of a metal center, potentially enhancing catalytic activity or altering selectivity in various organic reactions.

| Catalyst System | Substrate | Reaction | Max. Yield | Max. TON | Conditions |

|---|---|---|---|---|---|

| [CuCl2L]·[Cu(Cl)(μ-Cl)L]2 + TEMPO (L = 4′-phenyl-terpyridine) | Benzylic Alcohols | Aerobic Oxidation | 94% | 320 | Alkaline aqueous solution, mild conditions |

Supramolecular Chemistry and Crystal Engineering of this compound Derivatives

Principles of Self-Assembly and Directed Crystal Packing

The fields of supramolecular chemistry and crystal engineering focus on controlling the assembly of molecules into well-defined, functional architectures through non-covalent interactions. Derivatives of this compound are excellent candidates for such studies due to their rigid structure and multiple sites for hydrogen bonding and other intermolecular forces.

The crystal packing of these molecules is governed by a hierarchy of interactions that direct their self-assembly. nih.govnih.gov Analysis of related structures reveals common packing motifs. For instance, in the crystal structure of 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine, an N—H···N hydrogen bond is the primary interaction, linking molecules into chains. nih.gov Similarly, fluorinated pyridines often exhibit a stepwise change in packing from a herringbone to a parallel arrangement depending on the degree of fluorination. figshare.comacs.org

The presence of the fluorophenyl group introduces the possibility of C—H···F and F···F interactions, while the pyridine and nitrile groups are effective hydrogen bond acceptors, readily forming N···H–C bonds. mdpi.com These interactions, combined with π-π stacking of the aromatic rings, lead to the formation of complex three-dimensional networks. mdpi.com By modifying substituents on the pyridine or phenyl rings, it is possible to systematically alter these packing arrangements, a key principle in the rational design of crystalline materials. mdpi.com

| Parameter | Value |

|---|---|

| Compound | 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine nih.gov |

| Formula | C15H11FN2nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | Pna21nih.gov |

| Key Interaction | N—H···N hydrogen bond forming molecular chains nih.gov |

| Dihedral Angle (Pyridine-Fluorophenyl) | 46.59 (9)° nih.gov |

Exploitation of Non-Covalent Interactions for Advanced Material Design

The design of advanced functional materials relies on the precise control of intermolecular non-covalent interactions (NCIs). rsc.orgresearchgate.net Understanding and manipulating these weak forces can dictate a material's physical and chemical properties. rsc.org In derivatives of this compound, a variety of NCIs work in concert to stabilize the supramolecular assembly.

Key interactions that can be exploited include:

Hydrogen Bonding: The pyridine and nitrile nitrogen atoms are effective hydrogen bond acceptors, capable of forming C—H···N interactions. In structures with N-H or O-H groups, stronger hydrogen bonds dictate the primary assembly motifs. nih.gov

Halogen Bonding and Fluorine Interactions: The fluorine atom on the phenyl ring can participate in various weak interactions, including C—H···F and F···F contacts. mdpi.com These interactions, though often considered weak, can be crucial in directing the final crystal packing, especially in fluorinated compounds. mdpi.commdpi.com

π-π Stacking: The aromatic pyridine and fluorophenyl rings can engage in π-π stacking. The geometry of this stacking (e.g., face-to-face or edge-to-face) significantly impacts the electronic properties of the resulting material. Substituents can tune the nature of these π-interactions, shifting packing from a herringbone assembly (dominated by C-H···π interactions) to a layer-like packing with significant π-stacking. mdpi.com

By judiciously selecting functional groups and controlling crystallization conditions, these non-covalent interactions can be leveraged to create materials with desired properties, such as specific optical or electronic behaviors. manipal.edu The interplay of these forces is a cornerstone of modern materials design. mdpi.com

| Interaction Type | Description | Structural Influence | Reference Example |

|---|---|---|---|

| N···H–C Hydrogen Bond | Interaction between pyridine nitrogen and a C-H donor. | Forms chains and layer-like packing motifs. | 4′-(3-fluoro-5-methylphenyl)-2,2′:6′,2″-terpyridine mdpi.com |

| F···H–C Hydrogen Bond | Weak interaction between the fluorine atom and a C-H donor. | Contributes to overall crystal packing and stability. | 4′-(3,5-difluorophenyl)-2,2′:6′,2″-terpyridine mdpi.com |

| π-π Stacking | Attractive interaction between aromatic rings. | Influences electronic properties and packing density. | Pairs of pyridine rings in substituted terpyridines mdpi.com |

| Halogen···Halogen Contacts | Interactions between halogen atoms (e.g., F···F or Br···Br). | Plays a role in the self-assembly of halogenated molecules. mdpi.com | 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole mdpi.com |

Future Directions and Research Outlook for 4 4 Fluoro Phenyl Pyridine 2 Carbonitrile

Emerging Synthetic Strategies for Highly Functionalized Fluorinated Pyridine-Carbonitriles

The future synthesis of analogues of 4-(4-fluoro-phenyl)-pyridine-2-carbonitrile is moving beyond traditional multi-step methods towards more efficient and atom-economical strategies. These emerging approaches aim to provide rapid access to a diverse library of derivatives with tailored functionalities, enabling the exploration of their structure-property relationships.

Key strategies at the forefront of this research include:

Direct C-H Functionalization: Transition-metal catalysis is a powerful tool for the direct functionalization of C-H bonds, offering a way to modify the pyridine (B92270) core without the need for pre-functionalized starting materials. researchgate.net This is considered an ideal approach as it significantly increases step economy. researchgate.net Catalytic systems based on rhodium(III) and palladium have shown particular promise. For instance, Rh(III)-catalyzed C-H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Similarly, palladium-catalyzed methods are being developed for the selective ortho-cyanation and arylation of phenyl-pyridine scaffolds. rsc.org Future work will likely focus on adapting these methods to achieve regioselective functionalization at various positions on the pyridine ring of this compound, introducing new alkyl, aryl, or other functional groups to fine-tune the molecule's properties. beilstein-journals.orgnih.govnih.gov

Multi-component Reactions (MCRs): MCRs are highly convergent one-pot processes where three or more reagents are combined to form a complex product, incorporating most or all atoms from the starting materials. researchgate.netresearchgate.net This approach is prized for its efficiency and reduction in waste. The synthesis of fluorinated heterocycles via MCRs has attracted significant interest. researchgate.nettaylorfrancis.com Future research will likely explore novel MCRs that utilize fluorinated building blocks to construct highly substituted pyridine-carbonitrile cores in a single, efficient step. acsgcipr.org

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and precise control over reaction parameters like temperature and residence time. beilstein-journals.orguc.pt Microwave-assisted flow reactors, in particular, can accelerate reaction rates and improve yields. beilstein-journals.orgbeilstein-journals.org The application of flow chemistry to construct pyridine rings, such as in the Bohlmann–Rahtz synthesis, demonstrates its potential. beilstein-journals.org This technology is expected to be increasingly applied to the synthesis of fluorinated pyridine-carbonitriles, enabling safer and more efficient large-scale production. organic-chemistry.org

| Synthetic Strategy | Description | Key Advantages | Future Research Focus |

|---|---|---|---|

| Direct C-H Functionalization | Activation and modification of existing C-H bonds on the pyridine ring using transition-metal catalysts (e.g., Pd, Rh). nih.govbeilstein-journals.org | High atom economy, avoids pre-functionalization, allows for late-stage modification. researchgate.netnih.gov | Achieving high regioselectivity at C3, C5, and C6 positions; expanding the scope of compatible functional groups. |